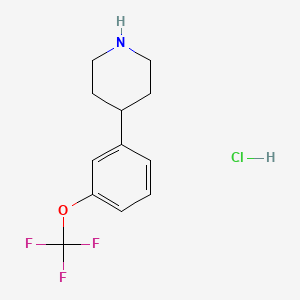

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride

Descripción

Historical Context of Piperidine Derivatives in Medicinal Chemistry

Piperidine, a six-membered heterocycle with one nitrogen atom, has been a cornerstone of medicinal chemistry since its isolation from black pepper alkaloids in the 19th century. Its derivatives are prevalent in over 20 drug classes, including antipsychotics, antihistamines, and opioids.

Key Developments:

- 1850–1900 : Piperidine was first synthesized via hydrogenation of pyridine, enabling large-scale production for early alkaloid studies.

- 1950–2000 : Piperidine scaffolds became critical in drug design, exemplified by compounds like donepezil (an Alzheimer’s therapy) and risperidone (an antipsychotic).

- 2000–Present : Advances in catalytic asymmetric synthesis and multicomponent reactions (MCRs) have expanded access to complex piperidine derivatives, including fluorinated variants.

Table 1 : Notable Piperidine-Based Pharmaceuticals

| Drug Name | Therapeutic Use | Key Structural Feature |

|---|---|---|

| Donepezil | Alzheimer’s disease | Benzyl-piperidine scaffold |

| Risperidone | Schizophrenia | Piperidine-spirocyclic group |

| Voglibose | Anti-diabetic | N-substituted piperidine |

Structural Significance of the Trifluoromethoxy Substituent

The trifluoromethoxy (-OCF₃) group is a meta-substituent that profoundly influences the compound’s electronic and steric properties:

Electronic Effects:

- Electron-Withdrawing Nature : The trifluoromethoxy group exhibits strong inductive (-I) effects due to the electronegativity of fluorine atoms, polarizing the phenyl ring and modulating electron density at reactive sites.

- Resonance Stabilization : Unlike methoxy groups, -OCF₃ lacks resonance-donating capabilities, further enhancing its electron-withdrawing character.

Physicochemical Impact:

- Lipophilicity : The -OCF₃ group increases logP values by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending the compound’s half-life in vivo.

Table 2 : Substituent Effects on Piperidine Derivatives

| Substituent | logP | Metabolic Stability | Bioavailability |

|---|---|---|---|

| -OCH₃ | 1.2 | Low | Moderate |

| -CF₃ | 2.8 | High | High |

| -OCF₃ | 2.5 | High | High |

Role of Hydrochloride Salts in Pharmaceutical Formulations

Hydrochloride salts are the most common counterion for basic drugs, constituting ~60% of approved salt forms. For 4-(3-trifluoromethoxy-phenyl)-piperidine, hydrochloride formation offers critical advantages:

Solubility Enhancement:

- The hydrochloride salt increases aqueous solubility by ionizing the piperidine nitrogen (pKa ~10.5), facilitating dissolution in physiological fluids.

- Example: The free base of KRM-II-81 (a GABAkine) has a logP of 1.76, while its hydrochloride salt exhibits a logP of 0.53 and 60 μg/mL solubility in water.

Propiedades

IUPAC Name |

4-[3-(trifluoromethoxy)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-3,8-9,16H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYJNULCQBUWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965309-79-8 | |

| Record name | Piperidine, 4-[3-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

N-Benzylpyridinium Salt Route (Preferred Industrial Method)

This method, detailed in patent CN105461617A, involves a multi-step synthesis starting from 4-(3-trifluoromethoxy-phenyl)pyridine:

- Step 1: Reaction of 4-(3-trifluoromethoxy-phenyl)pyridine with benzyl halides (e.g., benzyl chloride) in toluene under reflux to form N-benzyl-4-(3-trifluoromethoxy-phenyl)pyridinium salt.

- Step 2: Reduction of the pyridinium salt using sodium borohydride in tetrahydrofuran at 0–15 °C to yield N-benzyl-1,2,3,6-tetrahydro-4-(3-trifluoromethoxy-phenyl)pyridine.

- Step 3: Catalytic hydrogenation in the presence of acid and hydrogen source converts the tetrahydropyridine intermediate to 4-(3-trifluoromethoxy-phenyl)piperidinium salt.

- Step 4: Treatment with alkali liberates the free base 4-(3-trifluoromethoxy-phenyl)piperidine, which can be converted to the hydrochloride salt by acidification.

- The N-benzylpyridinium salt intermediate is obtained in ~70% yield with >96% purity.

- The tetrahydropyridine intermediate is isolated with ~99% yield and ~96% purity.

- Final piperidine product yields are high, with simplified purification due to fewer by-products.

- High overall yield and purity.

- Avoids problematic elimination side reactions seen in other methods.

- Scalable and operationally straightforward.

| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | 4-(3-trifluoromethoxy-phenyl)pyridine + benzyl chloride, toluene, reflux 4 h | 70.0 | 96.6 | Formation of pyridinium salt |

| 2 | NaBH4 reduction in THF, 0–15 °C | 99.0 | 96.1 | Formation of tetrahydropyridine |

| 3 | Catalytic hydrogenation with acid | Not specified | High | Formation of piperidinium salt |

| 4 | Alkali treatment | Not specified | High | Final piperidine product |

Mesylation and SN2 Substitution Route

Reported in patent WO2000046221, this method involves:

- Mesylation of N-tert-butyloxycarbonyl-4-hydroxy piperidine to form a mesylate intermediate.

- SN2 substitution with 4-trifluoromethoxy-phenol under alkaline conditions.

- Acidic deprotection to yield the target piperidine.

- High tendency for elimination side reactions during SN2 step, reducing yield and purity.

- Scale-up challenges due to side-product formation.

Mitsunobu Coupling Route

Described in patent CN1360577A, this method uses:

- Mitsunobu reaction between 4-trifluoromethoxy-phenol and N-tert-butyloxycarbonyl-4-hydroxy piperidine.

- Acidic deprotection to afford the piperidine.

- Generates large amounts of triphenylphosphine oxide by-product, requiring extensive chromatography for purification.

- Moderate conversion rates limit industrial applicability.

Comparative Analysis of Preparation Methods

| Feature | N-Benzylpyridinium Salt Route | Mesylation & SN2 Route | Mitsunobu Coupling Route |

|---|---|---|---|

| Yield | High (~70–99%) | Moderate | Moderate |

| Purity | High (>96%) | Lower due to elimination | Moderate, complicated by by-products |

| Side Reactions | Minimal | Significant elimination | Triphenylphosphine oxide formation |

| Scalability | Good | Challenging | Limited due to purification |

| Operational Complexity | Moderate | Moderate | High (chromatography required) |

| Cost of Starting Materials | Moderate | Moderate | Moderate to high |

Additional Notes on Hydrochloride Salt Formation

The hydrochloride salt form is typically prepared by acidifying the free base 4-(3-trifluoromethoxy-phenyl)piperidine with hydrochloric acid in an appropriate solvent, followed by crystallization. This step is standard and straightforward, providing a stable, isolable salt suitable for pharmaceutical applications.

Summary of Research Findings

- The N-benzylpyridinium salt route offers the best balance of yield, purity, and scalability for industrial preparation of this compound.

- Alternative methods like mesylation/SN2 and Mitsunobu coupling suffer from significant drawbacks such as elimination side reactions and difficult purification steps, limiting their industrial use.

- Detailed reaction conditions and yields have been optimized to maximize product quality while minimizing costs and operational complexity.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry:

- Antidepressant Activity: Preliminary studies suggest that 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride may exhibit antidepressant properties by modulating neurotransmitter systems such as serotonin and norepinephrine. In vitro assays have shown that it inhibits the uptake of these neurotransmitters comparably to established antidepressants .

- Antimicrobial Properties: Some derivatives of this compound have demonstrated efficacy against various bacterial strains, indicating potential use in treating infections .

2. Pharmacological Research:

- Antiparasitic Potential: Ongoing investigations are assessing the effectiveness of this compound against parasitic infections, especially malaria .

- Pain Management: The compound is being explored for its potential as an analgesic agent due to its inhibitory effects on soluble epoxide hydrolase, which is involved in pain modulation .

3. Material Science:

- The unique chemical structure allows for its use as a building block in synthesizing novel materials with specific properties, enhancing the development of advanced chemical processes .

Case Studies

Case Study 1: Antidepressant Activity

A study evaluated the compound's effects on serotonin and norepinephrine uptake in vitro, demonstrating inhibition comparable to established antidepressants. This suggests potential for development as an antidepressant agent .

Case Study 2: Antimicrobial Properties

Research indicated that derivatives of this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections .

Case Study 3: Antiparasitic Efficacy

Investigations into its antiparasitic effects have shown promising results, particularly against malaria parasites, indicating a pathway for further pharmacological exploration .

Mecanismo De Acción

The mechanism of action of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride and related piperidine derivatives:

Actividad Biológica

4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 273.7 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.

1. Enzyme Inhibition:

Research indicates that compounds with similar structures can inhibit various enzymes, including soluble epoxide hydrolase (sEH), which plays a crucial role in modulating inflammation and pain pathways. For example, related compounds have demonstrated potent inhibition of sEH, leading to reduced inflammation and neurodegeneration in animal models .

2. Antimicrobial Activity:

Compounds structurally related to 4-(3-trifluoromethoxy-phenyl)-piperidine have shown significant antibacterial properties. In vitro studies have reported submicromolar inhibition against bacterial targets without cytotoxic effects on human cells, suggesting a selective mechanism that could be exploited for therapeutic purposes .

3. Cellular Effects:

The compound may influence cellular signaling pathways, impacting gene expression and cellular metabolism. For instance, similar piperidine derivatives have been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects: By inhibiting sEH, the compound can reduce inflammatory markers and improve conditions related to chronic inflammation.

- Analgesic Properties: Analogues of this compound have demonstrated efficacy in pain models, suggesting potential use in pain management therapies .

- Neuroprotective Effects: In animal studies, compounds with similar structures have been noted to protect against neurodegeneration and improve outcomes in models of stroke and neuropathic pain .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study exploring the antimicrobial properties of piperidine derivatives found that several compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved interference with bacterial cell viability without harming human cells, indicating a promising therapeutic window for further development .

Case Study 2: Analgesic Potential

In a mouse model of pain, piperidine analogues were tested for their analgesic effects. Results indicated significant pain relief comparable to established analgesics, highlighting the potential for these compounds in clinical settings .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, and how can purity be optimized?

- Synthesis : Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 4-substituted piperidines can be prepared by reacting piperidine with aryl sulfonyl chlorides (e.g., 3-trifluoromethoxyphenyl derivatives) under alkaline conditions (triethylamine) to form the sulfonamide intermediate, followed by acidification to yield the hydrochloride salt .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed?

- Analytical Techniques :

- NMR : H and C NMR to verify aromatic proton environments (δ 7.2–7.8 ppm for trifluoromethoxy-substituted phenyl) and piperidine ring conformation (δ 2.5–3.5 ppm for CH₂ groups) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., NIST data for related piperidine hydrochlorides) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid incompatible materials (strong oxidizers) .

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and ventilate the area .

Advanced Research Questions

Q. How can researchers address instability of intermediates during multi-step synthesis?

- Intermediate Stabilization : For moisture-sensitive intermediates (e.g., sulfonamide precursors), use anhydrous solvents (THF, DMF) and inert atmospheres (N₂/Ar). Monitor reaction progress via TLC (silica gel, UV visualization) .

- Quenching Protocols : Rapidly quench reactive byproducts (e.g., HCl gas) with chilled sodium bicarbonate solutions to prevent degradation .

Q. How should contradictory bioactivity data in receptor-binding assays be resolved?

- Method Validation :

- Control Experiments : Compare with known ligands (e.g., paroxetine derivatives) to validate assay conditions .

- Dose-Response Curves : Perform triplicate runs at varying concentrations (1 nM–10 µM) to assess reproducibility. Use ANOVA to identify outliers .

Q. What strategies optimize HPLC analysis for quantifying trace impurities?

- Column Selection : Use UPLC BEH C18 columns (1.7 µm particles) for high resolution.

- Gradient Elution : 5–95% acetonitrile in 0.1% formic acid over 15 minutes, with UV detection at 254 nm .

- Limit of Detection (LOD) : Spike samples with 0.1% impurity standards (e.g., des-trifluoromethoxy analogs) to calibrate sensitivity .

Q. What challenges arise during scale-up from milligram to gram quantities, and how are they mitigated?

- Heat Management : Use jacketed reactors for exothermic steps (e.g., sulfonylation). Monitor temperature with thermocouples (±2°C tolerance) .

- Solvent Recovery : Implement distillation systems to recycle DCM/THF, reducing costs and environmental impact .

- Quality Control : Perform in-line FTIR to track functional group integrity during continuous flow synthesis .

Q. How does the compound’s stability vary under physiological conditions, and what formulation strategies enhance shelf life?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24 hours. Analyze degradation via LC-MS; significant decomposition occurs at pH >8 .

- Light Exposure : Store under UV light (365 nm) for 48 hours; trifluoromethoxy groups show <5% photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.